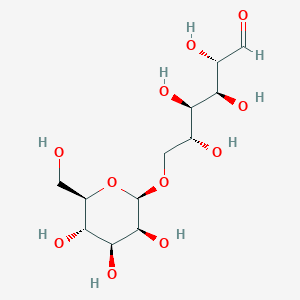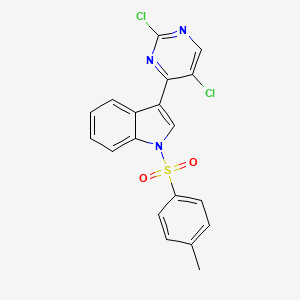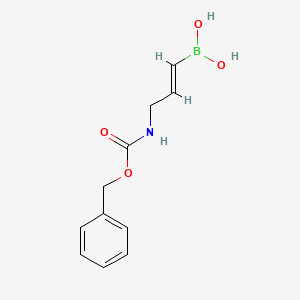
6-O-(b-D-Mannopyranosyl)-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-(β-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose units linked through a β-glycosidic bond. Mannose is a simple sugar, or monosaccharide, that is a C-2 epimer of glucose. This compound is significant in various biological processes and has applications in scientific research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(β-D-Mannopyranosyl)-D-mannose typically involves the glycosylation of mannose derivatives. One common method is the use of mannose triflate as a glycosyl donor, which reacts with a mannose acceptor under controlled conditions. The reaction often requires the presence of a catalyst, such as a Lewis acid, and is carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of 6-O-(β-D-Mannopyranosyl)-D-mannose can involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of a mannose moiety from a donor molecule, such as GDP-mannose, to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-(β-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde groups are converted to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acetyl chloride or benzyl chloride in the presence of a base like pyridine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.
Reduction: Formation of mannitol or other alditols.
Substitution: Formation of acetylated or benzylated mannose derivatives.
Wissenschaftliche Forschungsanwendungen
6-O-(β-D-Mannopyranosyl)-D-mannose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in glycosylation disorders.
Wirkmechanismus
The mechanism of action of 6-O-(β-D-Mannopyranosyl)-D-mannose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and protein glycosylation. The compound’s effects are mediated through its ability to bind to carbohydrate-recognition domains on proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-O-(β-D-Mannopyranosyl)-D-mannopyranose
- β-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
- Mannosylerythritol lipids (MELs)
Uniqueness
6-O-(β-D-Mannopyranosyl)-D-mannose is unique due to its specific glycosidic linkage and the position of the mannose units. This structural uniqueness imparts distinct biological properties and reactivity compared to other mannose-containing disaccharides. Its ability to participate in specific glycosylation reactions and its role in biological recognition processes make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12-/m1/s1 |
InChI-Schlüssel |
AYRXSINWFIIFAE-LUMRJFEFSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15201430.png)
![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)




![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)





![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
